N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide
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Overview
Description
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a metabolite of prochloraz, a widely used fungicide. The compound’s structure includes a pyridine ring, a carboxamide group, and a trichlorophenoxyethyl moiety, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide, also known as Prochloraz Metabolite BTS40348 , is primarily targeted towards fungi . It is particularly effective against a variety of Ascomycetes and Deuteromycetes .
Mode of Action
The compound works by inhibiting the biosynthesis of ergosterol , a critical component of fungal cell membranes. By disrupting the production of ergosterol, the compound compromises the integrity and function of the fungal cell membrane, leading to the death of the fungus .
Biochemical Pathways
The key biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the fluidity and integrity of fungal cell membranes. By inhibiting its production, the compound disrupts the normal functioning of the cell membrane, leading to impaired growth and eventual death of the fungus .
Result of Action
The primary result of the action of this compound is the death of the targeted fungi . By inhibiting the production of ergosterol, the compound disrupts the structure and function of the fungal cell membrane, leading to impaired growth and eventual death of the fungus .
Biochemical Analysis
Biochemical Properties
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide interacts with various enzymes and proteins in biochemical reactions
Molecular Mechanism
It is known to be a metabolite of Prochloraz, which has fungicidal properties
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide typically involves the reaction of 2-(2,4,6-trichlorophenoxy)ethyl chloride with N-propylamine. The reaction is carried out in an amination vessel with stirring and heating to a specific temperature. The reaction proceeds for 8-10 hours, followed by a 1-2 hour holding period to ensure completion. The product is then isolated by distillation under reduced pressure, and the resulting amine salt is neutralized with a base .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of 2-(2,4,6-trichlorophenoxy)ethyl bromide as a starting material instead of the chloride. The bromide is reacted with N-propylamine under reflux conditions for 8 hours. After the reaction, excess N-propylamine is removed, and the product is acidified with hydrochloric acid to yield a white solid .
Chemical Reactions Analysis
Types of Reactions
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research explores its potential therapeutic applications and effects on different biological targets.
Industry: It is used in the formulation of fungicides and other agricultural chemicals
Comparison with Similar Compounds
Similar Compounds
Prochloraz: N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide is a metabolite of prochloraz, sharing structural similarities.
Mancozeb: Another fungicide with different chemical structure but similar agricultural applications.
Chlorothalonil: A fungicide with a distinct structure but used for similar purposes in agriculture.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its role as a metabolite of prochloraz also highlights its importance in understanding the metabolic pathways and environmental impact of fungicides .
Properties
IUPAC Name |
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O2/c1-2-7-22(17(23)15-5-3-4-6-21-15)8-9-24-16-13(19)10-12(18)11-14(16)20/h3-6,10-11H,2,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOLCYRBYRIEHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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